6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a piperazine ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach includes:
Formation of the Benzodioxole Moiety: Starting with a benzodioxole precursor, the compound is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature.
Piperazine Substitution: The brominated benzodioxole is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like toluene, under reflux conditions.
Triazine Formation: The piperazine derivative is then coupled with a triazine precursor, typically using palladium-catalyzed cross-coupling reactions with reagents like PdCl2 and xantphos in 1,4-dioxane at elevated temperatures (130°C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: The triazine ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: H2O2, acetic acid, room temperature.
Reduction: H2, Pd/C, room temperature to 50°C.
Substitution: Alkyl halides, K2CO3, toluene, reflux.
Major Products
Oxidation: Formation of benzodioxole derivatives with additional oxygen functionalities.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as aldehyde dehydrogenases by forming direct interactions with active-site residues . This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-Benzodioxol-5-ylmethyl)-1-(2-{4-[6-(2,4-dimethoxyphenyl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-3-ethylurea
- **2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
Uniqueness
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a triazine core with a benzodioxole and piperazine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H26ClN7O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN7O2/c1-15-17(24)3-2-4-18(15)26-23-28-21(27-22(25)29-23)13-31-9-7-30(8-10-31)12-16-5-6-19-20(11-16)33-14-32-19/h2-6,11H,7-10,12-14H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
WLDZRSSFRQFCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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